Methyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a propane-1-sulfonyl group, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4-methylpyrimidine.
Introduction of the Propane-1-Sulfonyl Group: The propane-1-sulfonyl group is introduced via a sulfonylation reaction using reagents like propane-1-sulfonyl chloride.
Amidation Reaction: The amido group is introduced through an amidation reaction with suitable amines.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
METHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloro-4-methylpyrimidine: Shares the pyrimidine core but lacks the sulfonyl and benzoate groups.
Propane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the pyrimidine and benzoate components.
Methyl benzoate: Contains the benzoate ester but lacks the pyrimidine and sulfonyl groups.
Uniqueness: METHYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H16ClN3O5S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
methyl 4-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClN3O5S/c1-3-8-26(23,24)16-18-9-12(17)13(20-16)14(21)19-11-6-4-10(5-7-11)15(22)25-2/h4-7,9H,3,8H2,1-2H3,(H,19,21) |
InChI Key |
UESQLXCVWMSBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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